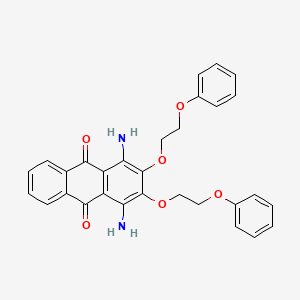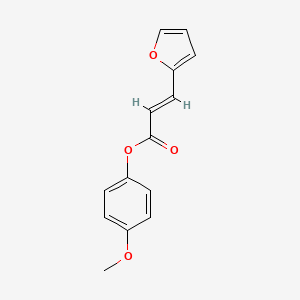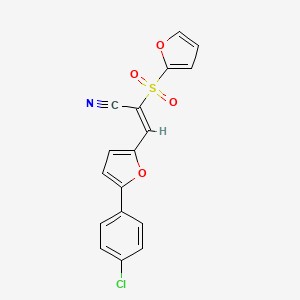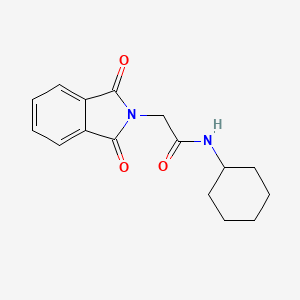
Bis(3,3,5-trimethylcyclohexyl) phthalate
描述
Bis(3,3,5-trimethylcyclohexyl) phthalate: is a chemical compound with the molecular formula C26H38O4 and a molecular weight of 414.59 g/mol . . This compound is typically found as a white to almost white powder or crystal .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of Bis(3,3,5-trimethylcyclohexyl) phthalate involves the esterification of phthalic acid with 3,3,5-trimethylcyclohexanol. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: : On an industrial scale, the production of this compound follows a similar esterification process but is optimized for large-scale production. This involves the use of continuous reactors and efficient separation techniques to isolate the desired ester product .
化学反应分析
Types of Reactions: : Bis(3,3,5-trimethylcyclohexyl) phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic anhydride and other oxidation products.
Substitution: The ester groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 3,3,5-trimethylcyclohexanol.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry: : Bis(3,3,5-trimethylcyclohexyl) phthalate is used as a plasticizer in the production of flexible plastics . It enhances the flexibility and durability of plastic materials .
Biology: : In biological research, this compound is used to study the effects of plasticizers on biological systems . It is also used in the development of bio-compatible materials .
Medicine: : While not directly used in medicine, this compound is studied for its potential effects on human health due to its widespread use in plastic products .
Industry: : The compound is widely used in the manufacturing of flexible PVC products, coatings, and adhesives . It is also used in the production of synthetic lubricants .
作用机制
The mechanism of action of Bis(3,3,5-trimethylcyclohexyl) phthalate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material . The molecular targets include the polymer chains in plastic materials . The pathways involved are related to the physical interactions between the plasticizer and the polymer matrix .
相似化合物的比较
Similar Compounds
Comparison: : Bis(3,3,5-trimethylcyclohexyl) phthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties . Compared to similar compounds, it offers a balance of flexibility and durability, making it suitable for a wide range of applications . Its specific structure also influences its interactions with polymer chains, providing unique plasticizing effects .
属性
IUPAC Name |
bis(3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBXDPWCKSOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885692 | |
| Record name | 1,2-Bis(3,3,5-trimethylcyclohexyl) 1,2-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37832-65-8 | |
| Record name | 1,2-Bis(3,3,5-trimethylcyclohexyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC68877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Bis(3,3,5-trimethylcyclohexyl) 1,2-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,3,5-trimethylcyclohexyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)



![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)






![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)

